N-(4-ethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-4-16-6-8-17(9-7-16)22-24-23(30-25-22)21-20(14-15-31-21)32(27,28)26(3)18-10-12-19(13-11-18)29-5-2/h6-15H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOATXUCVKORPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is an organic compound that belongs to the class of sulfonamides and oxadiazoles. Its complex structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O3S |
| Molecular Weight | 398.48 g/mol |
| IUPAC Name | This compound |
Structural Features
The compound features a thiophene ring, an oxadiazole moiety, and sulfonamide functionality which are known for their diverse biological activities. The ethoxy and ethyl substitutions may enhance lipophilicity and modulate biological interactions.
Antimicrobial Activity
Research indicates that compounds with oxadiazole rings often exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacteria and fungi. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli is under investigation.
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Preliminary studies indicate that similar sulfonamide derivatives can inhibit tumor cell proliferation by inducing apoptosis or disrupting cell cycle progression. For instance, compounds with similar structures have been shown to target microtubule dynamics, which is crucial for cancer cell division.
The proposed mechanism of action involves:
- Inhibition of Enzymatic Activity : The sulfonamide group may act as a competitive inhibitor for specific enzymes involved in bacterial biosynthesis.
- Interference with Cellular Signaling : The oxadiazole moiety could modulate signaling pathways related to inflammation and cancer progression.
Study 1: Antimicrobial Efficacy
In a recent study, derivatives of this compound were tested against a panel of microbial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 64 µg/mL against gram-positive and gram-negative bacteria.
Study 2: Anticancer Activity
A series of analogs were synthesized and evaluated for their antiproliferative effects on human cancer cell lines (e.g., MCF7 breast cancer cells). The most potent analog exhibited an IC50 value in the low nanomolar range, significantly enhancing the understanding of structure–activity relationships in this class of compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and reported biological activities. Below is a detailed comparison:
Structural Analogues with 1,2,4-Oxadiazole Moieties
Functional Analogues with Sulfonamide and Heterocyclic Cores
Key Differences and Trends
Substituent Effects :
- Ethoxy vs. Methoxy: The ethoxyphenyl group in the target compound may confer greater metabolic stability compared to methoxy analogs (e.g., ).
- Sulfonamide vs. Carboxamide: Sulfonamide derivatives generally exhibit enhanced solubility and target selectivity compared to carboxamides .
Toxicity : Compounds like C21 and C38 (from ) are hepatotoxic, whereas sulfonamide derivatives (e.g., ) often show better safety profiles due to reduced reactive metabolite formation.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves cyclocondensation to form the 1,2,4-oxadiazole ring, followed by sulfonamide coupling. Key steps include:
- Cyclocondensation : Reacting nitrile derivatives with hydroxylamine under reflux (e.g., ethanol, 80°C, 12 hours) to form the oxadiazole core .
- Sulfonamide formation : Coupling the oxadiazole intermediate with a substituted thiophene sulfonyl chloride in the presence of a base (e.g., triethylamine) . Intermediates are characterized via H/C NMR (confirming proton environments and carbon frameworks), IR spectroscopy (identifying functional groups like sulfonamide S=O stretches at ~1350 cm), and mass spectrometry (validating molecular ion peaks) .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- NMR Spectroscopy : H NMR resolves aromatic protons and methyl/ethyl groups, while C NMR confirms carbonyl (C=O) and sulfonamide (SO) carbons.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., [M+H] ion matching theoretical mass).
- IR Spectroscopy : Detects key functional groups (e.g., oxadiazole C=N stretches at ~1600 cm) .
Q. What in vitro assays are suitable for initial screening of enzyme inhibition potential?
- Fluorescence-based assays : Monitor enzyme activity using fluorogenic substrates (e.g., proteases or kinases) .
- UV-Vis spectrophotometry : Track substrate depletion or product formation at specific wavelengths (e.g., NADH/NAD transitions in dehydrogenase assays).
- Microplate readers enable high-throughput screening with IC calculations .
Q. How can computational methods predict reactivity in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculates electron density maps to identify electrophilic sites (e.g., sulfonamide sulfur).
- Molecular docking : Predicts binding affinities with biological targets (e.g., enzymes) to guide synthetic modifications .
Advanced Research Questions
Q. How can the cyclocondensation step be optimized to improve oxadiazole ring formation yield?
- Reagent optimization : Replace hydroxylamine hydrochloride with hydroxylamine-O-sulfonic acid for faster nitrile activation.
- Solvent selection : Use DMF at 100°C to enhance reaction kinetics.
- Catalyst screening : Test Lewis acids like ZnCl to lower activation energy .
Q. What strategies resolve discrepancies in reported biological activity data?
- Standardized assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control compounds to minimize inter-lab variability.
- Dose-response curves : Perform triplicate experiments with ≥10 concentration points to improve IC accuracy.
- Meta-analysis : Compare data across studies while accounting for differences in solvent systems (e.g., DMSO vs. aqueous buffers) .
Q. How to design stability studies under varying pH and temperature conditions?
- Forced degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40°C for 14 days.
- HPLC monitoring : Track degradation products using a C18 column (UV detection at 254 nm).
- Kinetic modeling : Calculate shelf life via Arrhenius plots under accelerated conditions (50–60°C) .
Q. What analytical approaches validate purity when HPLC shows a single peak but biological activity varies between batches?
- Orthogonal methods : Combine HPLC with LC-MS to detect trace impurities undetected by UV.
- Elemental analysis : Verify C/H/N/S ratios to confirm stoichiometric purity.
- Chiral chromatography : Rule out enantiomeric contamination if the compound has stereocenters .
Q. How can X-ray crystallography resolve the compound’s molecular conformation?
- Crystal growth : Use slow evaporation from ethanol/water mixtures to obtain diffraction-quality crystals.
- Data collection : Perform at 100 K with synchrotron radiation (resolution ≤1.0 Å).
- Structure refinement : Software like SHELXL resolves bond angles and torsional strain (e.g., oxadiazole ring planarity) .
Q. What structural modifications enhance selectivity in target binding while reducing off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
